molecular formula C7H9Cl2N3 B1383572 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride CAS No. 1350362-43-4

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride

Cat. No.: B1383572
CAS No.: 1350362-43-4
M. Wt: 206.07 g/mol
InChI Key: SWLHCVDQOMSOAV-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
  • 4-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
  • 6-(Aminomethyl)nicotinonitrile hydrochloride

Uniqueness

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications and research studies .

Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLHCVDQOMSOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350362-43-4
Record name 6-Aminomethylnicotinonitrile dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
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6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
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6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
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Reactant of Route 6
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